2-Methoxydibenzofuran-3-carboxylic acid
Description
2-Methoxydibenzofuran-3-carboxylic acid is a polycyclic aromatic compound featuring a dibenzofuran core substituted with a methoxy group at position 2 and a carboxylic acid moiety at position 3. This structure confers unique electronic and steric properties, making it a subject of interest in organic synthesis, materials science, and pharmaceutical research. The methoxy group enhances solubility in polar solvents, while the carboxylic acid enables salt formation and coordination chemistry.
Properties
Molecular Formula |
C14H10O4 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-methoxydibenzofuran-3-carboxylic acid |
InChI |
InChI=1S/C14H10O4/c1-17-12-6-9-8-4-2-3-5-11(8)18-13(9)7-10(12)14(15)16/h2-7H,1H3,(H,15,16) |
InChI Key |
WCJASISDXCDOAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxydibenzofuran-3-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Methoxydibenzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzofuran compounds .
Scientific Research Applications
2-Methoxydibenzofuran-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxydibenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents significantly impacts reactivity and applications. Key analogs include:
Key Observations :
- Methoxy Position : Methoxy groups at C2 (target compound) vs. C5/C6/C7 (analogs) alter electronic distribution. For example, C2-methoxy in the target compound may enhance resonance stabilization of the carboxylic acid compared to C6-methoxy analogs .
- Carboxylic Acid Attachment : Direct attachment (target compound) vs. acetic acid chains () influences acidity (pKa) and metal-binding capacity .
Physicochemical Properties
Notable Trends:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
